
Tin (II) hexafluoroacetylacetonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tin (II) hexafluoroacetylacetonate: is an organometallic compound with the chemical formula Sn(CF₃COCHCOCF₃)₂. It is a yellow solid that is primarily used as a precursor in various chemical vapor deposition processes. This compound is known for its volatility and stability, making it a valuable reagent in the synthesis of thin films and other advanced materials .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tin (II) hexafluoroacetylacetonate can be synthesized by reacting tin powder with hexafluoroacetylacetone in a reflux system. The reaction is typically carried out with ultrasonic activation and heating up to 80°C .
Industrial Production Methods: In industrial settings, the compound is often produced using atmospheric pressure chemical vapor deposition (APCVD) techniques. This method involves the use of volatile precursors to deposit thin films of tin dioxide on various substrates .
Chemical Reactions Analysis
Types of Reactions: Tin (II) hexafluoroacetylacetonate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form tin dioxide (SnO₂).
Reduction: The compound can be reduced in the presence of hydrogen to form metallic tin.
Substitution: It can undergo substitution reactions with other ligands to form different organometallic complexes.
Common Reagents and Conditions:
Oxidation: Typically involves oxygen or air at elevated temperatures.
Reduction: Hydrogen gas is commonly used as a reducing agent.
Substitution: Various ligands such as phosphines or amines can be used under controlled conditions.
Major Products Formed:
Oxidation: Tin dioxide (SnO₂)
Reduction: Metallic tin (Sn)
Substitution: Various organometallic complexes depending on the ligands used.
Scientific Research Applications
Chemistry: Tin (II) hexafluoroacetylacetonate is widely used as a precursor in the synthesis of thin films and nanomaterials. It is particularly valuable in the deposition of tin dioxide films, which are used in gas sensors and solar cells .
Biology and Medicine: While its applications in biology and medicine are less common, the compound’s ability to form stable complexes makes it a potential candidate for drug delivery systems and diagnostic imaging .
Industry: In industrial chemistry, this compound is used as a catalyst and reagent in various chemical processes. It is also employed in the manufacturing of light-emitting diodes (LEDs) and other electronic components .
Mechanism of Action
The mechanism of action of tin (II) hexafluoroacetylacetonate primarily involves its ability to act as a precursor in chemical vapor deposition processes. The compound decomposes at elevated temperatures to form tin dioxide, which then deposits on the substrate. This process is facilitated by the volatility and stability of the compound, allowing for uniform and controlled deposition .
Comparison with Similar Compounds
Tin (II) trifluoroacetylacetonate: Another organometallic compound used as a precursor in chemical vapor deposition processes.
Tin (II) acetylacetonate: Similar in structure but lacks the fluorine atoms, making it less volatile and stable compared to tin (II) hexafluoroacetylacetonate.
Uniqueness: this compound is unique due to its high volatility and stability, which make it particularly suitable for applications in thin film deposition and other advanced material synthesis processes. Its fluorine atoms enhance its reactivity and stability compared to similar compounds .
Properties
Molecular Formula |
C10H2F12O4Sn |
|---|---|
Molecular Weight |
532.81 g/mol |
IUPAC Name |
[(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-yl]oxy-[(E)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-yl]oxytin |
InChI |
InChI=1S/2C5H2F6O2.Sn/c2*6-4(7,8)2(12)1-3(13)5(9,10)11;/h2*1,12H;/q;;+2/p-2/b2-1+;2-1-; |
InChI Key |
BCJZLQBNRGOBSY-OZOHXUEYSA-L |
Isomeric SMILES |
C(=C(\C(F)(F)F)/O[Sn]O/C(=C\C(=O)C(F)(F)F)/C(F)(F)F)\C(=O)C(F)(F)F |
Canonical SMILES |
C(=C(C(F)(F)F)O[Sn]OC(=CC(=O)C(F)(F)F)C(F)(F)F)C(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl[2-methyl-1-(piperidin-3-yl)propyl]amine](/img/structure/B15093677.png)

![Bis(trifluoromethylsulfonyl)azanide;ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;gold(1+)](/img/structure/B15093687.png)
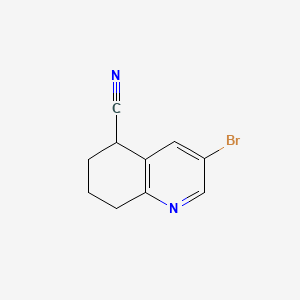
![4-ethyl-4-hydroxy-6-iodo-8-methoxy-1H-pyrano[3,4-c]pyridin-3-one](/img/structure/B15093698.png)
![2-(1H-pyrrolo[3,2-c]pyridin-3-yl)acetic acid](/img/structure/B15093699.png)
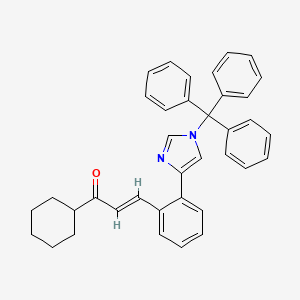
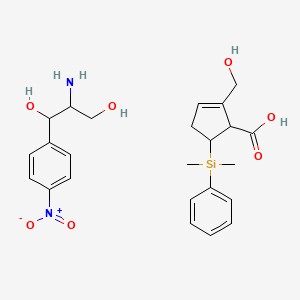
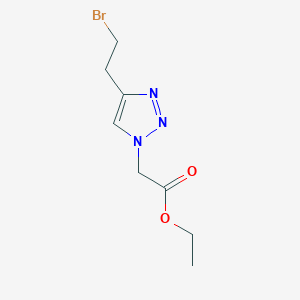


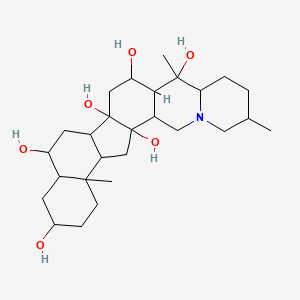

![7H-Pyrrolo[2,3-d]pyrimidin-4-amine, 7-(2-deoxy-2-fluoro-beta-D-ribofuranosyl)-5-iodo-](/img/structure/B15093748.png)
